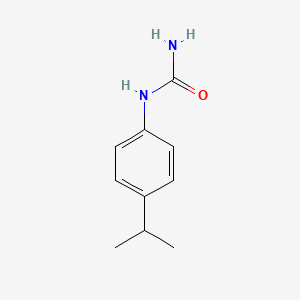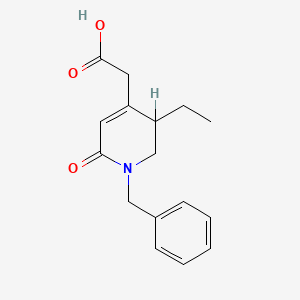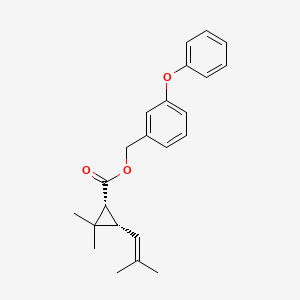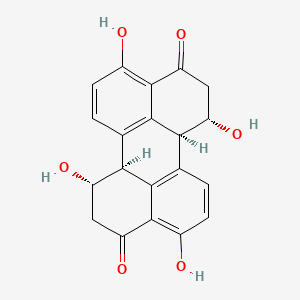
(2,3-环氧丙基)苯
描述
(2,3-Epoxypropyl)benzene, also known as allylbenzene oxide, is a significant compound in organic chemistry, utilized in various synthesis processes due to its reactive epoxy group. This compound is instrumental in creating polymers, resins, and other chemical intermediates.
Synthesis Analysis
The synthesis of (2,3-Epoxypropyl)benzene involves chemoselective reduction processes. Notably, a study demonstrated the photocatalytic chemoselective reduction of epoxides to alkenes, including (2,3-Epoxypropyl)benzene, using silver-loaded titanium(iv) oxide under atmospheric pressure without reducing gases, highlighting an efficient synthesis method for this compound (Kominami et al., 2014).
Molecular Structure Analysis
Comprehensive quantum chemical and spectroscopic studies, including FTIR, FT-Raman, , NMR, have been conducted on epoxy compounds similar to (2,3-Epoxypropyl)benzene. These studies provide insights into the molecular structure, showing significant details about the electron density and molecular electrostatic potential surfaces, aiding in understanding the reactivity and properties of these compounds (Arjunan et al., 2015).
Chemical Reactions and Properties
(2,3-Epoxypropyl)benzene's reactivity primarily stems from its epoxy group, making it a versatile intermediate for various chemical transformations. For instance, it can undergo ring-opening reactions with nucleophiles to form different functionalized products. Studies on bis(2,3-epoxypropyl)amine derivatives illustrate the compound's capability to react with thiols, amines, and phenols, showcasing its broad reactivity profile (Hayashi et al., 1971).
Physical Properties Analysis
The physical properties of (2,3-Epoxypropyl)benzene and related compounds, including melting points, boiling points, and solubility, are crucial for their application in chemical synthesis and material science. These properties are determined through detailed thermogravimetric analyses, providing insights into the compound's stability and reactivity under different conditions.
Chemical Properties Analysis
The chemical properties of (2,3-Epoxypropyl)benzene, such as reactivity with various chemical reagents, polymerization behavior, and interactions with metals, are of significant interest. For example, the polymerization of epoxides initiated with zinc complexes demonstrates the utility of (2,3-Epoxypropyl)benzene in creating functional materials with potential electronic applications (Watanabe et al., 1990).
科学研究应用
1. Polymerization Tools
- Application Summary: “(2,3-Epoxypropyl)benzene” is used in the field of material science as a polymerization tool . The epoxy group can be used to create cross-linked structures, while the phenyl ring can contribute to rigidity and thermal stability.
- Results or Outcomes: The outcomes of using “(2,3-Epoxypropyl)benzene” in polymerization reactions would be the creation of polymers with specific properties, such as increased rigidity and thermal stability.
2. Hydrolytic Kinetic Resolution
- Application Summary: “(2,3-Epoxypropyl)benzene” has been used in hydrolytic kinetic resolution experiments with yeasts from the genus Rhodotorula .
- Methods of Application: The resolution of “(2,3-Epoxypropyl)benzene” was achieved by Rhodotorula sp. UOFS Y-0448 . The specific methods of application or experimental procedures were not detailed in the sources.
- Results or Outcomes: The resolution yielded (S)-epoxide (ee 64%, yield 33%) and ®-diol (ee 67%, yield 28%) . This confirms the superiority of yeasts from the Basidiomycetes genera in the enantioselective hydrolysis of epoxides from different structural classes .
3. Photocatalytic Chemoselective Reduction
- Application Summary: “(2,3-Epoxypropyl)benzene” has been used in photocatalytic chemoselective reduction experiments . This process involves the reduction of epoxides to alkenes along with the formation of ketones .
- Methods of Application: The reduction was achieved in alcoholic suspensions of a silver-loaded titanium (IV) oxide photocatalyst at room temperature under atmospheric pressure without the use of reducing gases .
- Results or Outcomes: “(2,3-Epoxypropyl)benzene” was chemoselectively reduced to allylbenzene along with the formation of ketones .
4. Biomedical Research
- Application Summary: “(2,3-Epoxypropyl)benzene” is used in biomedical research linked to brain tumors . It serves as a model substance in the study of chemoresistance mechanisms within glioblastoma, specifically targeting the regulation of anti-apoptotic MCL-1 protein .
- Results or Outcomes: The outcomes of using “(2,3-Epoxypropyl)benzene” in this context would be gaining insights into the chemoresistance mechanisms within glioblastoma .
5. Chemical Synthesis
- Application Summary: “(2,3-Epoxypropyl)benzene” is used in the synthesis of various chemical compounds . It can be used as a starting material or intermediate in the synthesis of other chemicals .
- Results or Outcomes: The outcomes of using “(2,3-Epoxypropyl)benzene” in chemical synthesis would be the creation of various chemical compounds .
6. Chemoresistance Mechanisms Research
- Application Summary: “(2,3-Epoxypropyl)benzene” is used in biomedical research linked to brain tumors . It serves as a model substance in the study of chemoresistance mechanisms within glioblastoma, specifically targeting the regulation of anti-apoptotic MCL-1 protein .
- Results or Outcomes: The outcomes of using “(2,3-Epoxypropyl)benzene” in this context would be gaining insights into the chemoresistance mechanisms within glioblastoma .
安全和危害
“(2,3-Epoxypropyl)benzene” is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
属性
IUPAC Name |
2-benzyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDMLXYWGLECEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032201 | |
| Record name | Phenylpropylene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Epoxypropyl)benzene | |
CAS RN |
4436-24-2 | |
| Record name | 2-(Phenylmethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4436-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylbenzene 2',3'-epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, (phenylmethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylpropylene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-Epoxypropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BENZYLOXIRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKQ2758W1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)
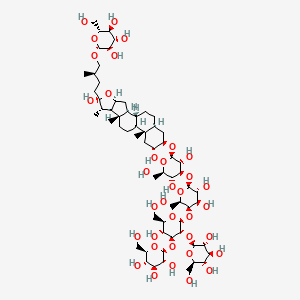
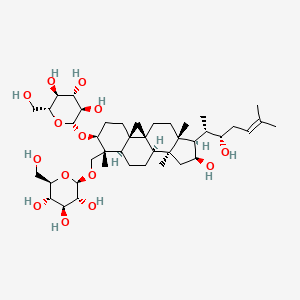
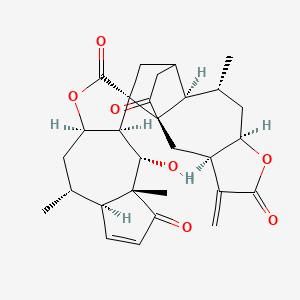
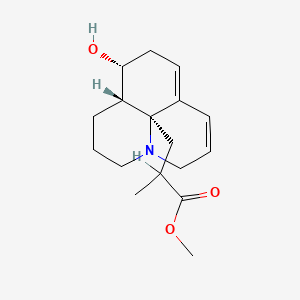
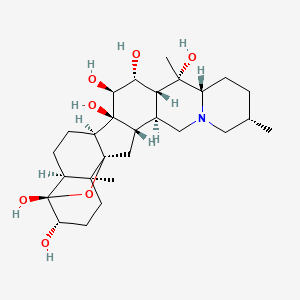
![1-Isobutyl-2-methyl-3-[2-(4-nitrophenyl)-2-oxo-ethyl]benzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B1213233.png)

![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)
